2-methoxy-N-(thiophen-3-ylmethyl)aniline
Description
2-Methoxy-N-(thiophen-3-ylmethyl)aniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the 2-position of the aniline ring and a thiophen-3-ylmethyl (-CH₂-C₄H₃S) substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 235.3 g/mol.
Synthesis:
The compound is synthesized via reductive amination, as described in . Thiophene-3-carbaldehyde reacts with aniline in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent, yielding N-(thiophen-3-ylmethyl)aniline. Subsequent functionalization with a methoxy group or other substituents can be achieved through coupling reactions, such as those involving benzotriazol-1-yl-acetic acid and propylphosphonic anhydride (T3P) in DMF .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H13NOS/c1-14-12-5-3-2-4-11(12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3 |
InChI Key |
LLTXRESITVYDQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-methoxyaniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for 2-methoxy-N-(thiophen-3-ylmethyl)aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-methoxy-N-(thiophen-3-ylmethyl)aniline has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and thiophen-3-ylmethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence reactivity and applications. Key analogs include:
Key Observations :
Stability and Hazard Profiles
Biological Activity
2-Methoxy-N-(thiophen-3-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methoxy group and a thiophen-3-ylmethyl moiety attached to an aniline structure, which contributes to its unique reactivity and biological activity. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of 2-methoxy-N-(thiophen-3-ylmethyl)aniline is primarily attributed to its interaction with specific molecular targets. The methoxy group enhances solubility and bioavailability, while the thiophene ring may interact with various enzymes and receptors. This interaction can modulate cellular pathways involved in microbial growth inhibition and cancer progression:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Anticancer Activity : Research indicates that it may inhibit tubulin polymerization, a crucial process for cancer cell division, thereby inducing apoptosis in cancer cells.
Antimicrobial Activity
A summary of antimicrobial testing results is provided in Table 1:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
| Candida albicans | 12 µg/mL |
These results demonstrate that 2-methoxy-N-(thiophen-3-ylmethyl)aniline exhibits significant antimicrobial properties against both bacteria and fungi .
Anticancer Activity
In vitro studies have evaluated the anticancer properties against various cancer cell lines. The findings are summarized in Table 2:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Induces apoptosis via tubulin inhibition |
| A549 | 0.43 | Blocks G2/M phase cell cycle progression |
| HT-29 | 0.38 | Inhibits cell proliferation |
These results indicate that the compound is particularly effective against cervical (HeLa), lung (A549), and colorectal (HT-29) cancer cells .
Case Studies
- Anticancer Mechanism : A study demonstrated that treatment with 2-methoxy-N-(thiophen-3-ylmethyl)aniline led to mitochondrial depolarization and activation of caspase-9 in HeLa cells, confirming its role in the intrinsic apoptotic pathway .
- Antimicrobial Efficacy : In a comparative study, the compound was tested alongside known antibiotics against resistant strains of Staphylococcus aureus. The results showed that it had comparable efficacy to traditional antibiotics but with a lower MIC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
